Conformational Bias Comparison: cis- vs trans-Cyclobutane Amino Acid Residues in Peptide Folding
High-resolution NMR experiments on β,γ-hybrid di- and tetrapeptides demonstrate that cis-cyclobutane amino acid residues adopt a strand-like extended conformation in solution, whereas trans-cyclobutane residues induce a more folded, twisted arrangement with intramolecular hydrogen bonding [1]. This cis/trans-dependent folding pattern is driven by either intra- or inter-residue hydrogen-bonded ring formation [2].
| Evidence Dimension | Peptide secondary structure conformation |
|---|---|
| Target Compound Data | Cis-cyclobutane residues produce strand-like extended conformation |
| Comparator Or Baseline | Trans-cyclobutane residues produce folded, twisted conformation with intramolecular hydrogen bonding |
| Quantified Difference | Qualitative structural divergence—extended vs folded—verified by NOESY NMR experiments |
| Conditions | β,γ-hybrid di- and tetrapeptides in solution; NMR spectroscopy |
Why This Matters
The cis-configured extended conformation may be preferred for designing linear peptidomimetics targeting shallow protein binding clefts, whereas the trans configuration is unsuitable for such applications.
- [1] Illa, O.; Olivares, J.A.; Nolis, P.; Ortuño, R.M. The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN, 2017. View Source
- [2] Chagas, R.A.V. The chiral cyclobutane motif in foldamers, peptidic organogelators and host-guest chemistry. Doctoral Thesis, Universitat Autònoma de Barcelona, 2013. View Source
